N-Trityl-deshydroxymethyl Losartan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-deshydroxymethyl Losartan involves several steps. One common method starts with the reaction of N-(triphenylmethyl)-5-(4’-bromomethyl biphenyl-2-yl)tetrazole with 2-butyl-5-chloro-1H-imidazole-4-formaldehyde . This reaction is followed by reduction using sodium borohydride to obtain crude trityl Losartan, which is then refined and dried .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Trityl-deshydroxymethyl Losartan undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Sodium borohydride is commonly used for the reduction of intermediate compounds during synthesis.
Substitution: Halogenation and other substitution reactions can modify the biphenyl and imidazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various intermediates and derivatives of Losartan, which are used in further synthesis steps or as impurities for analytical standards .
Scientific Research Applications
N-Trityl-deshydroxymethyl Losartan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of Losartan and its derivatives.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research on its role in the development of antihypertensive drugs and its pharmacological properties.
Industry: Utilized in the production of high-purity Losartan for pharmaceutical use.
Mechanism of Action
The mechanism of action of N-Trityl-deshydroxymethyl Losartan is closely related to that of Losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This inhibition leads to a decrease in blood pressure by reducing vasoconstriction and aldosterone secretion .
Comparison with Similar Compounds
Losartan: The parent compound, used as an antihypertensive drug.
Valsartan: Another angiotensin II receptor antagonist with similar pharmacological effects.
Irbesartan: Similar in structure and function to Losartan, used for treating hypertension and diabetic nephropathy.
Uniqueness: N-Trityl-deshydroxymethyl Losartan is unique due to its role as an intermediate in the synthesis of Losartan.
Properties
CAS No. |
1797133-13-1 |
---|---|
Molecular Formula |
C40H35ClN6 |
Molecular Weight |
635.212 |
IUPAC Name |
5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-45-47(44-39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3 |
InChI Key |
GAZPPEGQRKWTSK-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Synonyms |
5-[4’-[(2-Butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole; |
Origin of Product |
United States |
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